molecular formula C10H8BrNO3 B13480638 3-(2-bromopropanoyl)-1,3-benzoxazol-2(3H)-one

3-(2-bromopropanoyl)-1,3-benzoxazol-2(3H)-one

Cat. No.: B13480638
M. Wt: 270.08 g/mol
InChI Key: NZCLXHVUAXJXIR-UHFFFAOYSA-N
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Description

3-(2-Bromopropanoyl)-2,3-dihydro-1,3-benzoxazol-2-one is a chemical compound known for its unique structure and reactivity It is a derivative of benzoxazolone, featuring a bromopropanoyl group attached to the benzoxazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromopropanoyl)-2,3-dihydro-1,3-benzoxazol-2-one typically involves the acylation of 2,3-dihydro-1,3-benzoxazol-2-one with 2-bromopropionyl bromide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to control the reactivity of the bromopropionyl bromide .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromopropanoyl)-2,3-dihydro-1,3-benzoxazol-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Bromopropanoyl)-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-bromopropanoyl)-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets. The bromopropanoyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modification of their activity. The benzoxazolone core can interact with various receptors or enzymes, modulating their function and leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromopropanoyl)-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its combination of the benzoxazolone core and the bromopropanoyl group. This unique structure imparts specific reactivity and biological activity, making it valuable in various fields of research and application .

Properties

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

3-(2-bromopropanoyl)-1,3-benzoxazol-2-one

InChI

InChI=1S/C10H8BrNO3/c1-6(11)9(13)12-7-4-2-3-5-8(7)15-10(12)14/h2-6H,1H3

InChI Key

NZCLXHVUAXJXIR-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1C2=CC=CC=C2OC1=O)Br

Origin of Product

United States

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